molecular formula C19H16N4O3S3 B2696687 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide CAS No. 1251687-01-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Cat. No. B2696687
CAS RN: 1251687-01-0
M. Wt: 444.54
InChI Key: GELNUFAXDJWADP-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Thiadiazole and furan derivatives are crucial in the synthesis of novel heterocyclic compounds with potential biological activities. Patel et al. (2015) have synthesized novel heterocyclic compounds featuring furan and thiadiazole units, characterized by various spectroscopic techniques, and evaluated for their antimicrobial activities against different bacteria and fungi (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Anticancer and Anti-inflammatory Agents

Compounds incorporating thiadiazole rings have been evaluated for their potential as anticancer and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and thiadiazole derivatives, demonstrating significant inhibitory activity against cyclooxygenase enzymes and showcasing analgesic and anti-inflammatory properties (A. Abu-Hashem, S. Al-Hussain, & M. Zaki, 2020).

Chemical Transformations and Reactivity

The reactivity of thiadiazole derivatives under basic conditions has been explored by Maadadi et al. (2017), highlighting transformations such as ring opening and the formation of acetylene thiolates, showcasing the diverse reactivity of thiadiazole-containing compounds under various conditions (R. Maadadi, L. M. Pevzner, & M. Petrov, 2017).

Fluorescent Dyes and Materials Science

The synthesis of fluorescent dyes incorporating thiadiazole units has been reported by Witalewska et al. (2019), where N-ethoxycarbonylpyrene and perylene thioamides were used to create a variety of fluorescent dyes. These compounds exhibit diverse fluorescence properties and have potential applications in materials science and as fluorophores (Marzena Witalewska, Anna Wrona-Piotrowicz, & J. Zakrzewski, 2019).

Supramolecular Chemistry and Gelators

N-(Thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, with the study by Yadav and Ballabh (2020) demonstrating the role of methyl functionality and S⋯O interactions in gel formation. This research provides insights into the design of new supramolecular gelators based on thiadiazole motifs (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c1-2-27-19-23-22-18(29-19)21-17(24)12-5-7-13(8-6-12)26-10-16-20-14(11-28-16)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELNUFAXDJWADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

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